molecular formula C24H23N3O4S B2556732 N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899755-09-0

N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2556732
CAS No.: 899755-09-0
M. Wt: 449.53
InChI Key: RWPHRNCKOQWGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Formation of the oxolan-2-yl methyl group: This step can be achieved through the reaction of oxirane with a suitable nucleophile.

    Cyclization reactions: These reactions are crucial for forming the tricyclic structure of the compound.

    Introduction of the benzyl group: This can be done through a benzylation reaction using benzyl chloride and a base.

    Formation of the acetamide group: This step involves the reaction of an amine with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of neurological disorders.

    Materials Science: Its complex structure may be useful in the development of new materials with specific properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a similar benzyl group and acetamide structure but differs in the tricyclic core.

    N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Similar in structure but lacks the oxolan-2-yl methyl group.

Uniqueness

N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is unique due to its tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-20(25-13-16-7-2-1-3-8-16)15-32-24-26-21-18-10-4-5-11-19(18)31-22(21)23(29)27(24)14-17-9-6-12-30-17/h1-5,7-8,10-11,17H,6,9,12-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPHRNCKOQWGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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